Bienvenue dans la boutique en ligne BenchChem!

3,4-dichloro-N-(4-hydroxybutyl)benzamide

Drug Design Lipophilicity ADME

Accelerate your CNS-targeted drug discovery with our 3,4-dichloro-N-(4-hydroxybutyl)benzamide. Its unique 3,4-dichloro substitution provides a critical electronic and steric profile unattainable with mono-halogenated analogs, while the linear 4-hydroxybutyl chain ensures balanced flexibility and hydrogen-bond donation. This fragment shows low CYP3A4 inhibition and optimal LogD for enhanced metabolic stability and target engagement in kinases, GPCRs, or ion channels. The primary alcohol enables facile functionalization for diverse analog generation and orthogonal PROTAC linker conjugation.

Molecular Formula C11H13Cl2NO2
Molecular Weight 262.13 g/mol
Cat. No. B7481990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(4-hydroxybutyl)benzamide
Molecular FormulaC11H13Cl2NO2
Molecular Weight262.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCCCO)Cl)Cl
InChIInChI=1S/C11H13Cl2NO2/c12-9-4-3-8(7-10(9)13)11(16)14-5-1-2-6-15/h3-4,7,15H,1-2,5-6H2,(H,14,16)
InChIKeyXUFFNPRGHYTBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-(4-hydroxybutyl)benzamide: A Halogenated Benzamide Fragment for Precision Medicinal Chemistry


3,4-Dichloro-N-(4-hydroxybutyl)benzamide (C₁₁H₁₃Cl₂NO₂, MW 262.13 g/mol) is a synthetic benzamide derivative featuring a 3,4-dichlorophenyl moiety linked via an amide bond to a 4-hydroxybutyl chain . The compound serves as a versatile fragment or intermediate in drug discovery programs, particularly for optimizing lipophilicity, metabolic stability, and target engagement [1]. Its dual chlorine substitution distinguishes it from unsubstituted or mono-halogenated analogs by modulating electronic and steric properties critical for structure-activity relationship (SAR) studies .

Why 3,4-Dichloro-N-(4-hydroxybutyl)benzamide Cannot Be Simply Replaced by Other Benzamide Fragments


Generic benzamide fragments often fail to replicate the specific electronic and steric profile provided by the 3,4-dichloro substitution pattern on the phenyl ring. The electron-withdrawing effect of two chlorines lowers the electron density of the aromatic ring, altering amide bond stability, hydrogen-bonding capacity, and cytochrome P450 (CYP) metabolism [1]. Substituting with a mono-chloro or unsubstituted analog can lead to significantly different lipophilicity (logP), aqueous solubility, and binding affinity towards biological targets . Furthermore, the linear 4-hydroxybutyl chain offers a unique balance between flexibility and hydrogen-bond donation capability compared to branched (e.g., 4-hydroxybutan-2-yl) or shorter (e.g., 2-hydroxyethyl) linkers, directly impacting pharmacokinetic properties and synthetic tractability .

Quantitative Differentiation of 3,4-Dichloro-N-(4-hydroxybutyl)benzamide from Closest Analogs


Predicted Lipophilicity (clogP) Comparison Reveals Higher logP for 3,4-Dichloro Derivative

The 3,4-dichloro substitution significantly increases lipophilicity compared to the unsubstituted parent, N-(4-hydroxybutyl)benzamide, as calculated by consensus clogP models [1]. This property is critical for passive membrane permeability and blood-brain barrier penetration in CNS drug candidates.

Drug Design Lipophilicity ADME

Aqueous Solubility Reduction Attributed to Halogenation

The addition of two chlorine atoms reduces aqueous solubility relative to the unsubstituted benzamide, as predicted by ESOL models [1]. This decrease may affect in vitro assay conditions and formulation strategies, requiring careful vehicle selection.

Solubility Formulation Preclinical

CYP3A4 Metabolic Stability: 3,4-Dichloro Derivative Shows High IC50

In human liver microsome assays, the compound demonstrated an IC50 of >1.40E+4 nM against CYP3A4, indicating negligible inhibition of this major metabolic enzyme [1]. This is a desirable property to avoid drug-drug interaction liabilities in multi-drug regimens.

Drug Metabolism CYP450 Liver Microsomes

Synthetic Accessibility: Lower Complexity than Branched-Chain Isomer

The linear 4-hydroxybutyl chain in the target compound provides a simpler synthetic route compared to the branched 3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide isomer, which requires enantioselective synthesis to control the chiral center . This translates to higher overall yield, lower cost of goods, and faster lead optimization cycles for medicinal chemistry projects.

Synthetic Chemistry Scale-up Cost-Efficiency

Hydrogen-Bond Donor/Acceptor Capacity Fine-Tuned by Chlorine Substitution

The electron-withdrawing chlorine atoms increase the acidity of the amide NH (hydrogen-bond donor) and reduce the basicity of the carbonyl oxygen (hydrogen-bond acceptor) [1]. This modulation can enhance binding specificity for certain protein targets (e.g., kinases, GPCRs) compared to unsubstituted or electron-donating group-substituted analogs.

MedChem Binding Affinity Fragment-based Drug Discovery

LogD7.4 Measurement Confirms Optimal Lipophilicity for CNS Drug Candidates

The distribution coefficient at pH 7.4 (LogD7.4) is a critical parameter for CNS drug design. The 3,4-dichloro derivative exhibits a LogD7.4 of 2.3, falling within the optimal CNS therapeutic window of 1 < LogD < 3 [1]. This contrasts with the unsubstituted analog (LogD7.4 ≈ 0.8), which may have insufficient passive permeability to cross the blood-brain barrier efficiently.

CNS Penetration LogD Blood-Brain Barrier

Optimal Deployment Scenarios for 3,4-Dichloro-N-(4-hydroxybutyl)benzamide in Drug Discovery and Development


Fragment-Based Lead Discovery for CNS Targets

The combination of optimal LogD (2.3) and enhanced hydrogen-bond donor strength makes this fragment ideal for fragment-based screening against CNS targets such as kinases, GPCRs, or ion channels. Its low CYP3A4 inhibition further supports its use in multi-fragment cocktails [1].

Late-Stage Diversification of Drug Candidates

The linear 4-hydroxybutyl handle allows for facile functionalization (e.g., oxidation to aldehyde, mesylation for nucleophilic displacement, or esterification) to generate diverse analogs. The dichloro substitution provides a metabolic soft spot that can be tuned .

Chemical Probe for Epigenetic Targets

Given the amide hydrogen-bond donor/acceptor modulation, the compound can serve as a chemical probe for bromodomains or HDACs where halogen bonding interactions are critical. Its moderate solubility allows for in vitro biochemical assays at high micromolar concentrations [2].

Building Block for Proteolysis-Targeting Chimeras (PROTACs)

The primary alcohol and amide functionalities provide orthogonal attachment points for linker conjugation in PROTAC design. The chlorine atoms contribute to the linker's 'stickiness' and may enhance ternary complex formation [3].

Quote Request

Request a Quote for 3,4-dichloro-N-(4-hydroxybutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.